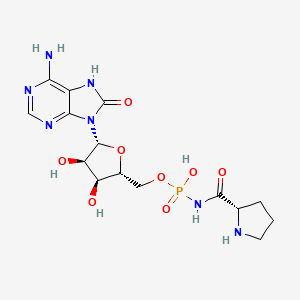

Phosmidosine B

Description

Significance within Nucleotide Antibiotics and Organophosphorus Compounds

The significance of Phosmidosine (B140239) B lies in its identity as a nucleotide antibiotic with notable biological activities. Nucleotide antibiotics are a class of compounds that interfere with nucleic acid or nucleotide metabolism, leading to their therapeutic effects. nih.gov Phosmidosine B, along with its parent compound, has demonstrated interesting biological properties, including antifungal and anticancer activities. mdpi.comsci-hub.se Specifically, Phosmidosine has been shown to inhibit the spore formation of Botrytis cinerea, a pathogenic fungus responsible for gray mold disease in many fruits and vegetables. nih.govmdpi.comencyclopedia.pub

As an organophosphorus compound, this compound is part of a vast and vital class of molecules that includes everything from essential biomolecules to synthetic pesticides and pharmaceuticals. dntb.gov.uamdpi.com The study of natural organophosphorus compounds like this compound provides valuable insights for the development of new therapeutic agents. mdpi.com The unique N-acyl phosphoramidate (B1195095) linkage in this compound is a key feature that distinguishes it and contributes to its biological profile. acs.orgicm.edu.pl Research into analogues of Phosmidosine has revealed that modifications to the phosphoramidate group can significantly affect the compound's stability and biological activity. oup.com For instance, replacing the methyl group in Phosmidosine with larger alkyl groups leads to increased stability. oup.com

Historical Context of Discovery and Isolation

The journey to understanding this compound began with the discovery of its parent compound, Phosmidosine. Phosmidosine was first isolated from the culture filtrate of a Streptomyces species, identified as Streptomyces sp. RK-16, as an antifungal antibiotic. sci-hub.senih.gov Later, researchers re-isolated Phosmidosine and its newly identified derivative, this compound, from the fermentation broth of the same Streptomyces strain. sci-hub.seresearchgate.net The initial discovery highlighted the potential of these compounds as antifungal agents. nih.gov

The structural elucidation of these compounds was achieved through various spectroscopic methods, including mass spectrometry and NMR spectroscopy. mdpi.comnih.govresearchgate.net High-resolution fast atom bombardment mass spectrometry (HRFAB-MS) and elemental analysis were instrumental in determining the molecular formula of Phosmidosine. nih.gov Subsequent studies focused on the chemical synthesis of both Phosmidosine and this compound, which not only confirmed their structures but also enabled the preparation of analogues for further biological evaluation. nih.govacs.org The first successful synthesis of this compound involved the reaction of an N-acetyl-8-oxoadenosine 5′-O-phosphoramidite derivative with a protected prolinamide. nih.govacs.orgmdpi.com

Structure

3D Structure

Properties

Molecular Formula |

C15H22N7O8P |

|---|---|

Molecular Weight |

459.35 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-(6-amino-8-oxo-7H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-N-[(2S)-pyrrolidine-2-carbonyl]phosphonamidic acid |

InChI |

InChI=1S/C15H22N7O8P/c16-11-8-12(19-5-18-11)22(15(26)20-8)14-10(24)9(23)7(30-14)4-29-31(27,28)21-13(25)6-2-1-3-17-6/h5-7,9-10,14,17,23-24H,1-4H2,(H,20,26)(H2,16,18,19)(H2,21,25,27,28)/t6-,7+,9+,10+,14+/m0/s1 |

InChI Key |

SEHSCEYJWJDMSC-XLZJSAHRSA-N |

Isomeric SMILES |

C1C[C@H](NC1)C(=O)NP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C4=NC=NC(=C4NC3=O)N)O)O |

Canonical SMILES |

C1CC(NC1)C(=O)NP(=O)(O)OCC2C(C(C(O2)N3C4=NC=NC(=C4NC3=O)N)O)O |

Synonyms |

phosmidosine B |

Origin of Product |

United States |

Discovery, Isolation, and Elucidation of Phosmidosine B

Isolation from Natural Sources

Phosmidosine (B140239) B is a metabolite produced by the bacterial strain Streptomyces sp. RK-16. researchgate.netnih.gov This strain was also identified as the producer of the parent compound, phosmidosine. medchemexpress.eunih.govjst.go.jp Some research literature refers to the producing organism as Streptomyces durhameusis. researchgate.netmdpi.com The genus Streptomyces is well-known in microbiology and pharmacology as a rich source of diverse bioactive compounds, including many antibiotics. nih.gov Phosmidosine B, along with its related derivative Phosmidosine C, was discovered and isolated from the fermentation broth of Streptomyces sp. RK-16. researchgate.netnih.gov

The production of this compound is achieved through submerged fermentation of Streptomyces sp. RK-16. The process begins with a seed culture, where spores of the microorganism are inoculated into a medium containing nutrients like glucose, soluble starch, meat extract, and soybean flour. This seed culture is incubated at 28°C for approximately 48 hours to allow for initial growth.

Following the seed culture stage, the process is scaled up for large-scale fermentation. The inoculum is transferred to a large fermentation tank, which can be as large as 600 liters, containing the same production medium. The culture is then maintained for around 88 hours to maximize the yield of the desired metabolites. After the fermentation is complete, the culture broth is harvested. The first step in extraction involves filtering the broth to separate the microbial biomass from the liquid supernatant, which contains the dissolved this compound. researchgate.net

Streptomyces durhameusis (or Streptomyces sp. RK-16) as the Producer Strain

Isolation Methodologies

The purification of this compound from the filtered fermentation broth requires a multi-step process involving various chromatographic techniques that separate compounds based on their physicochemical properties. journalagent.comuspbpep.com

An initial purification step often involves cation-exchange chromatography. The filtered broth is passed through a column packed with a resin like Amberlite IRC-50. The target compound is then eluted using a solution such as 0.5N ammonium (B1175870) hydroxide (B78521).

This is followed by adsorption chromatography using a polymeric adsorbent resin, Diaion HP-20. This step helps to further separate this compound from other components in the crude extract. A subsequent and crucial purification step is size-exclusion chromatography, utilizing Sephadex LH-20 gel. This technique separates molecules based on their size, effectively removing impurities and yielding a more refined product. High-Performance Liquid Chromatography (HPLC) is also employed for the final purification and analysis, ensuring a high degree of purity for the isolated compound. nih.govnih.gov

Table 1: Chromatographic Techniques Used in this compound Isolation

| Technique | Resin/Stationary Phase | Purpose |

|---|---|---|

| Cation-Exchange Chromatography | Amberlite IRC-50 | Initial separation from broth |

| Adsorption Chromatography | Diaion HP-20 | Further purification |

| Size-Exclusion Chromatography | Sephadex LH-20 | Removal of impurities by size |

Initial Structural Elucidation Techniques

The determination of the precise chemical structure of this compound was accomplished through the application of several advanced spectroscopic methods. researchgate.netnih.govscribd.com These techniques provide detailed information about the molecule's formula, connectivity, and functional groups.

The structural elucidation of this compound relied on a combination of spectroscopic analyses. anu.edu.auuib.no

UV Spectroscopy : Ultraviolet (UV) spectroscopy provided initial clues about the structure. The UV absorption spectra of phosmidosine, the parent compound of this compound, were noted to be similar to those of 8-hydroxyadenosine, suggesting the presence of this chromophore in the molecule. medchemexpress.eunih.govjst.go.jp

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) : This mass spectrometry technique was critical in establishing the exact molecular formula of the related compound, phosmidosine, as C₁₆H₂₄N₇O₈P. medchemexpress.eunih.govjst.go.jp this compound is known to be a demethylated derivative of phosmidosine, meaning it lacks a methyl group present in the parent structure. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR spectroscopy was the most powerful tool for determining the detailed atomic arrangement.

¹H and ¹³C NMR : Proton and Carbon-13 NMR spectra revealed the connectivity of the carbon and hydrogen atoms, helping to piece together the adenosine (B11128) and L-proline components of the molecule. medchemexpress.eunih.gov The ¹³C NMR spectra were particularly instrumental in distinguishing between the diastereomers of phosmidosine, suggesting that similar detailed analysis was key for this compound. nih.gov

³¹P NMR : Phosphorus-31 NMR spectroscopy is specifically used to analyze phosphorus-containing compounds. rsc.orgbiorxiv.org This technique confirmed the presence and chemical environment of the phosphorus atom within the unique N-acyl phosphoramidate (B1195095) linkage that connects the 8-oxoadenosine (B7888857) and L-proline moieties. medchemexpress.eunih.gov

Table 2: Spectroscopic Data for Structural Elucidation

| Spectroscopic Method | Information Obtained |

|---|---|

| UV Spectroscopy | Indicated the presence of an 8-hydroxyadenosine-like chromophore. medchemexpress.eunih.gov |

| HRFAB-MS | Determined the elemental composition and molecular weight. nih.govmedchemexpress.eunih.gov |

| ¹H NMR | Revealed the number and types of hydrogen atoms and their neighboring environments. nih.govmedchemexpress.eunih.gov |

| ¹³C NMR | Showed the carbon skeleton of the molecule, confirming the adenosine and proline parts. medchemexpress.eunih.govnih.gov |

| ³¹P NMR | Confirmed the presence and chemical state of the phosphorus atom in the phosphoramidate bond. medchemexpress.eunih.gov |

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| Phosmidosine |

| This compound |

| Phosmidosine C |

| Glucose |

| 8-hydroxyadenosine |

| L-proline |

| Ammonium hydroxide |

Chemical Synthesis of Phosmidosine B and Analogues

Total Synthesis Strategies for Phosmidosine (B140239) B

The total synthesis of Phosmidosine B has been successfully achieved through carefully designed strategies involving condensation reactions, specific activating agents, and meticulous use of protecting groups. nih.gov

Condensation Reactions with Phosphoramidite (B1245037) Derivatives

A primary strategy for constructing the distinctive N-acyl phosphoramidate (B1195095) linkage in this compound involves the condensation of an 8-oxoadenosine (B7888857) 5'-phosphoramidite derivative with an N-protected prolinamide. nih.govoup.com This approach has been a cornerstone in the synthesis of both this compound and its analogues. nih.govoup.com

Two main routes have been explored for this condensation. oup.comniph.go.jp Route A involves the use of an 8-oxoadenosine 5'-phosphoramidite derivative, while Route B utilizes an N-prolylphosphorodiamidite derivative condensed with an 8-oxoadenosine derivative. oup.com Although Route A initially resulted in lower yields due to intramolecular cyclization, it has been a focal point of synthetic efforts. niph.go.jp For instance, the reaction of an N-acetyl-8-oxoadenosine 5'-O-phosphoramidite derivative with an N-protected prolinamide has been a successful method for synthesizing this compound. nih.gov

Role of Activating Agents (e.g., 5-(3,5-dinitrophenyl)-1H-tetrazole)

The efficiency of the condensation reaction is highly dependent on the choice of activating agent. niph.go.jp 5-(3,5-dinitrophenyl)-1H-tetrazole (DNPT) has been identified as a powerful activator in the synthesis of this compound. nih.govmdpi.com DNPT facilitates the crucial P-N bond formation. niph.go.jp Its role is to protonate the phosphoramidite, thereby increasing its electrophilicity and promoting the subsequent nucleophilic attack. The necessity of a potent activating agent is highlighted by the significant drop in yield to less than 30% when weaker acids like pyridinium (B92312) hydrochloride are used as substitutes.

Protecting Group Strategies (e.g., tert-butoxycarbonyl (Boc) group, N-protected prolinamide)

Protecting group strategies are critical to prevent unwanted side reactions and ensure the desired bond formation. In the synthesis of this compound and its parent compound, the tert-butoxycarbonyl (Boc) group has been instrumental. nih.govmdpi.com The Boc group, being acid-labile, is selectively introduced to the 7-NH function of 8-oxoadenosine. nih.govmdpi.comwikipedia.org This serves as a "pseudo-protecting group," sterically hindering the 6-amino group from undergoing phosphorylation. nih.gov

The use of an N-protected prolinamide is another key aspect of the protecting group strategy. nih.govmdpi.com For example, N-tritylprolinamide has been used in the coupling reaction with the 8-oxoadenosine 5'-phosphoramidite derivative. nih.gov The choice of protecting groups is crucial, especially when aiming for more stable analogues of phosmidosine, where acid-labile protecting groups are preferred due to the instability of the target molecule under basic conditions. oup.com

Mechanistic Investigations of this compound Synthesis

Understanding the reaction mechanism is vital for optimizing synthetic routes and improving yields. Research into the synthesis of this compound has shed light on the underlying chemical processes.

Proposed Two-Step Reaction Mechanism

The synthesis of the N-acyl phosphoramidate linkage in this compound is proposed to occur via a two-step mechanism.

Activation: The first step involves the activation of the phosphoramidite derivative by the activating agent, such as 5-(3,5-dinitrophenyl)-1H-tetrazole. This activation step forms a highly reactive intermediate.

Nucleophilic Attack: The second step is the nucleophilic attack by the amine group of the prolinamide on the activated phosphoramidite intermediate, leading to the formation of the desired phosphoramidate bond.

This mechanism is analogous to other phosphoramidate synthesis methods, such as the Atherton-Todd reaction, which also proceeds through a two-step process involving an intermediate. tandfonline.com

Influence of Solvent and Temperature Parameters on Reaction Efficiency

The efficiency of the synthesis of this compound is significantly influenced by reaction conditions such as solvent and temperature.

Optimal conditions for the coupling reaction have been identified as using acetonitrile (B52724) as the solvent at a temperature of 25°C. The choice of solvent is critical; polar aprotic solvents like DMF or DMSO have been found to promote side reactions, thus reducing the yield of the desired product.

Temperature also plays a crucial role. Temperatures exceeding 30°C can lead to the degradation of the 8-oxoadenosine moiety, a key component of the molecule. This sensitivity underscores the need for precise control over the reaction temperature to ensure the integrity of the starting materials and the final product.

The table below summarizes the key reaction parameters and their effects on the synthesis of this compound.

| Parameter | Optimal Condition | Effect of Non-Optimal Conditions |

| Activating Agent | 5-(3,5-dinitrophenyl)-1H-tetrazole | Weaker acids lead to significantly lower yields (<30%). |

| Solvent | Acetonitrile | Polar aprotic solvents (DMF, DMSO) cause side reactions. |

| Temperature | 25°C | Temperatures >30°C lead to degradation of 8-oxoadenosine. |

Computational Studies (e.g., Density Functional Theory for Rate-Determining Step)

In the context of synthesizing complex molecules like this compound and its analogues, DFT can provide invaluable insights into aspects such as:

Transition State Stability: The theory helps in analyzing the stability of transition states, which can be influenced by catalysts, solvents, and substituent groups. rsc.org

Reaction Energetics: It is used to calculate the energies of reactants, intermediates, transition states, and products, creating an energy profile for the reaction. chemrxiv.orgscispace.com

Mechanism Elucidation: By comparing the energy profiles of different potential pathways, the most energetically favorable mechanism can be identified. scispace.com

For instance, in various chemical transformations, DFT has been successfully employed to pinpoint the rate-determining step, such as the enolization stage in cross-aldol reactions or the concerted metalation-deprotonation process in palladium-catalyzed cyclizations. nih.govrsc.org This computational approach can guide the optimization of reaction conditions to improve yield and selectivity in the synthesis of complex natural products and their derivatives.

Synthetic Approaches to Phosmidosine Analogues

The inherent instability of Phosmidosine, particularly its N-prolylphosphoramidate and O-methyl ester linkages under basic conditions, has prompted the synthesis of more stable and potent analogues. nih.govacs.orgacs.org These synthetic efforts have primarily focused on modifying the phosphoramidate linkage, the aminoacyl moiety, and the phosphate (B84403) group itself.

Generation of Alkyl-Substituted Phosphoramidate Linkages

To address the instability caused by the methyl group on the phosphoramidate linkage, which is prone to methyl transfer activity, researchers have synthesized a variety of analogues with longer alkyl chains. nih.govacs.org The synthesis involved the reaction of alkyl N-(N-tritylprolyl)phosphorodiamidite derivatives with a protected 8-oxoadenosine derivative. nih.govacs.orgacs.org

This strategic modification led to the discovery that analogues with longer alkyl groups, such as the O-ethyl ester derivative, exhibit significantly improved stability in aqueous solutions compared to the parent compound. nih.govacs.orgacs.org Importantly, the two diastereoisomers of these longer alkyl-containing analogues were found to possess similar antitumor activities to each other, suggesting that this modification preserves the biological function. nih.govacs.orgacs.org

Aminoacyl Moiety Modifications (e.g., replacement of L-proline)

The L-proline residue is a critical structural component for the biological activity of Phosmidosine. nih.gov Structure-activity relationship (SAR) studies have involved the replacement of L-proline with other L-amino acids or its enantiomer, D-proline. nih.govacs.orgacs.org

The synthesis of these analogues was effectively achieved by reacting N-tritylaminoacylamide derivatives with a suitably protected 8-oxoadenosine 5'-(ethyl phosphoramidite) derivative. nih.govacs.org The results from these studies consistently demonstrated that any modification to the L-proline moiety leads to a substantial reduction in antitumor activity. nih.govacs.orgacs.org This highlights the stringent structural requirement of the L-proline group for the compound's biological function.

Synthesis of Phosphoramidothioate Derivatives

Another synthetic strategy to enhance stability involves the substitution of an oxygen atom with a sulfur atom in the phosphate group, creating a phosphoramidothioate derivative. nih.govacs.org This modification aims to alter the electronic properties and stability of the phosphate linkage.

The synthesized phosphoramidothioate derivative of Phosmidosine was found to largely retain a similar level of antitumor activity. nih.govacs.orgacs.org However, a slight decrease in the efficiency of its activity was observed, indicating that while the thio-substitution is well-tolerated, the original phosphate ester may be optimal for potency. nih.govacs.orgacs.org

Table 1: Summary of Phosmidosine Analogue Modifications and Their Effects on Antitumor Activity

| Section | Modification | Synthetic Approach | Effect on Stability | Effect on Antitumor Activity | References |

|---|---|---|---|---|---|

| 3.3.1 | Replacement of O-methyl with longer alkyl groups (e.g., O-ethyl) | Reaction of alkyl N-(N-tritylprolyl)phosphorodiamidite derivatives with protected 8-oxoadenosine. | Increased stability in aqueous solution. | Similar activity maintained. | nih.gov, acs.org, acs.org |

| 3.3.2 | Replacement of L-proline with other L-amino acids or D-proline | Reaction of N-tritylaminoacylamide derivatives with protected 8-oxoadenosine 5'-(ethyl phosphoramidite). | Not reported. | Considerable decrease in activity. | nih.gov, acs.org, acs.org |

| 3.3.3 | Replacement of phosphate oxygen with sulfur (Phosphoramidothioate) | Not detailed. | Not reported. | Similar activity maintained, with a slight decrease in efficiency. | nih.gov, acs.org, acs.org |

Purity Validation and Stability Testing in Synthetic Studies

The validation of purity and the assessment of stability are critical steps in synthetic studies to ensure the quality, safety, and efficacy of the synthesized compounds. coriolis-pharma.com For this compound and its analogues, a profile of stability-indicating methods is essential. vichsec.org

Purity Validation: The chemical structure and purity of the synthesized compounds are typically confirmed using standard analytical techniques.

High-Performance Liquid Chromatography (HPLC): Used to separate the target compound from impurities and degradation products, thus assessing its purity. chromatographyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Employed to confirm the chemical structure of the synthesized molecule.

Stability Testing: Stability studies are conducted to understand how the compound's quality changes over time under the influence of environmental factors like temperature, humidity, and pH. europa.eu

Long-term and Accelerated Testing: Batches of the compound are stored under controlled long-term (recommended storage) and accelerated (elevated temperature/humidity) conditions. chromatographyonline.comeuropa.eu The frequency of testing is designed to establish a stability profile, typically involving testing every few months in the first year. europa.eu

Forced Degradation Studies: These studies, also known as stress testing, involve exposing the compound to harsh conditions (e.g., high temperatures, extreme pH, oxidation, photolysis) to identify potential degradation products and pathways. europa.eu This helps in developing and validating stability-indicating analytical methods. europa.eu For Phosmidosine, its known instability under basic conditions is a key factor to consider in these tests. nih.govacs.org

These rigorous testing protocols ensure that any synthesized batch of this compound or its analogues meets the required specifications for identity, purity, and stability. vichsec.org

Structural Characteristics and Chemical Stability of Phosmidosine B

Core Structural Linkages (e.g., N-acyl phosphoramidate (B1195095) linkage, 8-oxoadenosine-L-proline conjugation)

The molecular architecture of Phosmidosine (B140239) B is defined by the conjunction of two key organic molecules: 8-oxoadenosine (B7888857) and the amino acid L-proline. nih.govacs.org This connection is mediated by a unique and crucial N-acyl phosphoramidate linkage. nih.govacs.orgsci-hub.se This type of bond involves a phosphorus atom bonded to both a nitrogen atom of an acyl group and an oxygen atom, forming a bridge that covalently links the 8-oxoadenosine moiety to the L-proline residue. acs.orgsci-hub.se Specifically, the linkage connects the 5'-hydroxyl group of the 8-oxoadenosine's ribose sugar to the carboxyl group of L-proline via the phosphoramidate bridge. nih.gov This conjugation results in a novel nucleotide-type structure, which is a defining characteristic of the phosmidosine family of compounds. acs.org

Stereochemical Considerations at the Phosphorus Atom

Stereochemistry, particularly at the phosphorus center, plays a critical role in distinguishing Phosmidosine B from its parent compound and influences its biological activity profile.

A defining feature of this compound is the achiral nature of its phosphorus atom. nih.govmdpi.com Chirality at a phosphorus center arises when it is bonded to four different substituent groups. uni-hamburg.de this compound is a demethylated derivative of phosmidosine, meaning it lacks the methyl ester group on the phosphoramidate linkage. nih.govacs.org This absence results in the phosphorus atom not having four distinct groups attached, thereby rendering it achiral. mdpi.com

In contrast to this compound, the parent compound phosmidosine possesses a chiral center at its phosphorus atom. acs.orgmdpi.com This is due to the presence of a methyl ester group on the N-acyl phosphoramidate linkage, which ensures the phosphorus is bonded to four different substituents. Consequently, phosmidosine exists as a mixture of two diastereomers—stereoisomers that are not mirror images of each other. nih.gov These diastereomers have been isolated and studied. mdpi.com Research indicates that both diastereomers of phosmidosine exhibit similar anticancer activities, which are approximately ten times higher than that of the achiral this compound. nih.govmdpi.comresearchgate.net This highlights the significance of the stereochemistry at the phosphorus atom for the compound's biological potency.

| Compound | Group at Phosphorus | Chirality at Phosphorus | Resulting Forms |

|---|---|---|---|

| This compound | -OH (hydroxyl) | Achiral | Single Compound |

| Phosmidosine | -OCH₃ (methyl ester) | Chiral | Two Diastereomers |

Achiral Nature of the Phosphorus Center in this compound

Chemical Stability and Degradation Pathways

The stability of the N-acyl phosphoramidate linkage in this compound is highly dependent on the pH of its environment. The compound shows different degradation behaviors under acidic and basic conditions due to the susceptibility of this bond to hydrolysis.

Under acidic conditions, the N-acyl phosphoramidate linkage in this compound undergoes hydrolysis. The reaction is catalyzed by the presence of acid, which protonates one of the oxygen atoms on the phosphorus center, increasing its electrophilicity. allen.in This makes the phosphorus atom more susceptible to nucleophilic attack by water, leading to the cleavage of the P-N bond. allen.inchemguide.co.uk This degradation pathway breaks the molecule into its constituent components, 8-oxoadenosine and prolinamide. While relatively more stable under acidic conditions than basic ones, prolonged exposure or heat can lead to degradation. acs.org For instance, the parent compound phosmidosine loses 20% of its activity when treated in a pH 2 solution at 100 °C for 5 minutes. acs.org

This compound is notably unstable under basic conditions. nih.govacs.org The hydrolysis reaction is initiated by the hydroxide (B78521) ion (OH⁻), a strong nucleophile, which directly attacks the electrophilic phosphorus atom. viu.ca This nucleophilic attack leads to the cleavage of the P-N bond in the phosphoramidate linkage. nih.gov The degradation under basic conditions is generally more rapid and extensive compared to acidic hydrolysis. chemguide.co.uk The instability is a known characteristic of the parent compound, phosmidosine, which is described as being extremely unstable under basic conditions. acs.org The products of basic hydrolysis are an 8-oxoadenosine phosphate (B84403) salt and prolinamide.

| Condition | Mechanism | Relative Stability | Degradation Products |

|---|---|---|---|

| Acidic (e.g., HCl) | Acid-catalyzed nucleophilic attack by water on the phosphorus atom. allen.inchemguide.co.uk | Relatively stable, but degrades with heat/time. acs.org | 8-oxoadenosine, Prolinamide. |

| Basic (e.g., NaOH) | Nucleophilic attack by hydroxide ions on the phosphorus atom. viu.ca | Highly unstable. acs.orgnih.gov | 8-oxoadenosine phosphate, Prolinamide. |

Hydrolysis Under Basic Conditions

Strategies for Chemical Stabilization in Analogues

To address the inherent instability of phosmidosine, researchers have explored the synthesis of more stable analogues. A primary and successful strategy involves modifying the ester linkage on the N-acylphosphoramidate group. acs.orgoup.com It was discovered that replacing the methyl group with longer alkyl chains results in a significant enhancement of chemical stability. acs.orgnih.gov

Several analogues with different alkyl groups have been synthesized and studied. These include O-ethyl, O-isopropyl, and O-butyl derivatives. acs.orgoup.com Among these, the O-ethyl ester derivative was found to be sufficiently stable in aqueous solution, particularly under acidic and neutral conditions, while also being relatively straightforward to synthesize. acs.orgnih.gov The increased steric bulk of the larger alkyl groups likely hinders the problematic methyl transfer reactions that cause the degradation of the parent phosmidosine. oup.com

Another approach to stabilization involved the synthesis of a phosphoramidothioate derivative. acs.orgnih.gov This analogue, where a sulfur atom replaces one of the oxygen atoms on the phosphate group, also showed potential for increased stability while retaining biological activity, although with slightly decreased efficiency. acs.org These stabilization strategies are crucial for developing phosmidosine-related compounds that are viable for further research and potential applications. acs.orgnih.gov

Table 2: Stability of Phosmidosine Analogues

| Compound/Analogue | Modification | Observed Stability | Reference |

|---|---|---|---|

| Phosmidosine | O-methyl ester | Unstable, particularly under basic conditions, due to methyl transfer. acs.orgnih.gov | acs.orgnih.gov |

| O-Ethyl Analogue | Replacement of methyl with an ethyl group. oup.com | Significantly stabilized; sufficiently stable in aqueous solution (acidic/neutral). acs.orgnih.gov | acs.orgoup.comnih.gov |

| O-Isopropyl Analogue | Replacement of methyl with an isopropyl group. oup.com | Increased stability compared to phosmidosine. oup.com | oup.com |

| O-Butyl Analogue | Replacement of methyl with a butyl group. oup.com | Increased stability compared to phosmidosine. oup.com | oup.com |

| Phosphoramidothioate Analogue | Substitution of a phosphate oxygen with sulfur. acs.org | Maintained activity, suggesting improved stability profile. acs.org | acs.org |

Biosynthetic Considerations for Phosmidosine B

General Principles of Natural Phosphoramidate (B1195095) Biosynthesis

The formation of a phosphoramidate (P-N) bond is a key biochemical transformation found in a diverse array of natural products, though it is considered less common than the phosphate (B84403) ester (P-O) or phosphonate (B1237965) (P-C) linkages. mdpi.comresearchgate.net The biosynthesis of these P-N bonds is not governed by a single, universal mechanism but rather by several distinct enzymatic strategies. A primary principle involves the enzymatic phosphorylation of a nitrogen-containing substrate, where a phosphoryl group is transferred from a high-energy donor, most commonly Adenosine (B11128) triphosphate (ATP). researchgate.net

Several well-characterized examples illustrate these general principles:

Phosphorylation of Amino Acids and Amides: In the biosynthesis of phosphoramidate modifications on bacterial capsular polysaccharides (CPS), the initial step is the direct N-phosphorylation of the amide nitrogen of L-glutamine. mdpi.commit.edu This reaction is catalyzed by a specific L-glutamine kinase, which uses ATP to form N-phospho-L-glutamine. mdpi.commit.edu This activated intermediate then participates in subsequent steps to modify sugar residues. mit.edu

Phosphagen Formation: Phosphagens, which serve as energy reservoirs in many invertebrates, are synthesized through the action of specific phosphagen kinases. mdpi.com These enzymes catalyze the transfer of a phosphate group from ATP to the nitrogen atom of a guanidino group in precursor molecules like creatine (B1669601) or arginine, forming a stable P-N bond. mdpi.commdpi.com

Synthesis from Activated Precursors: Another route is exemplified by the formation of adenosine 5′-phosphoramidate (AMPN), a metabolite believed to be present in virtually all life forms. mdpi.com AMPN is synthesized from adenosine 5′-phospho-sulfate (APS) and ammonia, a reaction catalyzed by adenylyl transferase. mdpi.com

A recurring theme in these pathways is the involvement of a dedicated kinase or synthetase that recognizes both the nitrogenous substrate and a phosphoryl donor, facilitating the creation of the often-labile P-N bond within a protected active site. mdpi.comresearchgate.net

Putative Biosynthetic Origins of the P-N Bond

While the complete biosynthetic gene cluster and pathway for Phosmidosine (B140239) B have not been definitively elucidated, its structure provides strong clues for a putative pathway. Phosmidosine B is a nucleotide antibiotic composed of 8-oxoadenosine (B7888857) and L-proline, connected by an N-acyl phosphoramidate linkage. nih.govacs.org Based on the general principles of phosphoramidate biosynthesis, the formation of its P-N bond is hypothesized to involve the condensation of an activated 8-oxoadenosine nucleotide with an L-proline derivative.

The likely precursors for the biosynthesis are:

An activated 8-oxoadenosine 5'-monophosphate: This would likely be 8-oxo-ATP or a similar high-energy triphosphate, serving as the donor of the nucleotidyl-phosphate moiety.

L-prolinamide: The proline component is present as an amide in the final structure, suggesting that prolinamide, rather than proline itself, is the nitrogen-donating substrate.

The key biosynthetic step would be the enzyme-catalyzed formation of the N-acyl phosphoramidate bond. This reaction would likely be carried out by a specific synthetase or ligase. This enzyme would activate the 5'-phosphate of 8-oxo-AMP (derived from 8-oxo-ATP) and catalyze the nucleophilic attack by the nitrogen atom of L-prolinamide, releasing pyrophosphate and forming the P-N bond. This proposed mechanism is analogous to the chemical syntheses of this compound, which successfully employ the coupling of an activated 8-oxoadenosine 5'-phosphoramidite derivative with a protected prolinamide. acs.orgoup.com

Comparison with Biosynthesis of Other Phosphonate Natural Products

A comparison between the biosynthesis of phosphoramidates like this compound and phosphonate natural products reveals fundamental differences in the formation of their core phosphorus-containing bond. mdpi.com Phosphonates are characterized by a highly stable carbon-phosphorus (C-P) bond, and their biosynthetic origin is remarkably conserved. rsc.orgnih.gov

The key distinction lies in the initial bond-forming event. The biosynthesis of virtually all known phosphonate natural products, such as fosfomycin (B1673569) and phosphinothricin, begins with the enzyme phosphoenolpyruvate (B93156) (PEP) mutase. rsc.orgnih.gov This enzyme catalyzes an unusual intramolecular rearrangement of phosphoenolpyruvate (PEP) to form phosphonopyruvate (B1221233) (PnPy), thereby establishing the characteristic C-P bond. rsc.org Subsequent enzymatic modifications of the phosphonopyruvate scaffold, such as decarboxylation by phosphonopyruvate decarboxylase, lead to the diverse array of phosphonate compounds found in nature. nih.gov

In stark contrast, the biosynthesis of phosphoramidates involves an intermolecular reaction to form a P-N bond. mdpi.com There is no rearrangement of a precursor; instead, a phosphoryl group is transferred from a donor molecule (like ATP) to a nitrogen-containing substrate. researchgate.net This fundamental difference in strategy highlights a point of divergence in the evolution of organophosphorus biochemistry.

Table 1: Comparison of Phosphoramidate and Phosphonate Biosynthesis

| Feature | Phosphoramidate Biosynthesis (e.g., this compound) | Phosphonate Biosynthesis (e.g., Fosfomycin) |

| Bond Formed | Phosphorus-Nitrogen (P-N) | Carbon-Phosphorus (C-P) |

| Key Precursors | Nucleoside triphosphate (e.g., ATP), Nitrogenous substrate (e.g., amino acid amide) mdpi.com | Phosphoenolpyruvate (PEP) rsc.orgnih.gov |

| Key Initial Enzyme | Specific Kinase or Synthetase researchgate.net | Phosphoenolpyruvate (PEP) Mutase rsc.orgnih.gov |

| Core Reaction | Intermolecular phosphoryl group transfer mdpi.com | Intramolecular rearrangement rsc.org |

| Key Intermediate | N-phosphorylated compound (e.g., N-phospho-L-glutamine) mit.edu | Phosphonopyruvate (PnPy) rsc.org |

Biological Activities and Cellular Mechanisms of Phosmidosine B

Antifungal Activity

Inhibition of Spore Formation in Fungal Pathogens (e.g., Botrytis cinerea)

Phosmidosine (B140239), an antifungal antibiotic, has demonstrated notable activity against various fungal pathogens. researchgate.net A key aspect of its antifungal action is the inhibition of spore formation. In the case of the significant plant pathogen Botrytis cinerea, phosmidosine is effective at inhibiting spore formation at a concentration of 0.25 micrograms/ml. researchgate.net This inhibitory action on sporulation is a critical mechanism for controlling the spread and proliferation of fungal diseases. The ability to prevent the formation of new spores can significantly reduce the inoculum potential of the pathogen, thereby limiting its capacity to cause infection.

Anticancer and Antiproliferative Activities

Growth Inhibitory Activity Across Various Tumor Cell Lines

Phosmidosine B has demonstrated significant growth inhibitory activity against a variety of tumor cell lines. nih.gov Studies have shown that both naturally occurring phosmidosine and its synthesized diastereomer exhibit potent anticancer activities. nih.gov In fact, these compounds were found to be approximately ten times more active than this compound. nih.gov A noteworthy characteristic of these phosmidosine derivatives is their ability to inhibit cancer cells regardless of their p53 tumor suppressor protein status, suggesting a broad spectrum of activity. nih.gov The growth inhibitory effects of this compound and its analogs have been evaluated using the MTT assay, a standard colorimetric assay for assessing cell metabolic activity. nih.gov The promising anticancer activities of these compounds suggest their potential as a new class of anticancer agents with a wide range of inhibitory effects on tumor cells. nih.gov

Stable analogs of phosmidosine, where the methyl group of the N-acylphosphoramidate linkage is replaced with longer alkyl groups, have also been synthesized. oup.com These analogs, such as the O-ethyl derivative, exhibit similar antitumor activities against several cancer cell lines. oup.com This indicates that the core structure of phosmidosine is crucial for its anticancer properties. oup.com

Table 1: Growth Inhibitory Activity of Phosmidosine Analogs This is an interactive table. You can sort and filter the data.

| Compound | Relative Anticancer Activity | Key Finding | Reference |

|---|---|---|---|

| Phosmidosine | High | ~10 times more active than this compound | nih.gov |

| Phosmidosine Diastereomer | High | Similar activity to natural Phosmidosine | nih.gov |

| This compound | Moderate | Shows significant anticancer activities | nih.gov |

| Stable Phosmidosine Analogs (e.g., O-ethyl derivative) | Similar to Phosmidosine | Replacement of methyl with longer alkyl groups maintains activity | oup.com |

Cell Cycle Arrest (e.g., G1 Phase Progression Inhibition)

A significant mechanism underlying the antiproliferative effects of phosmidosine is its ability to induce cell cycle arrest, specifically at the G1 phase. nih.gov Research on human lung fibroblast WI-38 cells revealed that phosmidosine suppresses the entry of cells into the S-phase, thereby halting cell cycle progression. nih.gov This G1 arrest is a critical control point in the cell cycle, and its modulation can prevent the proliferation of cancer cells.

Further studies using tsFT210 cells, a mouse mammary carcinoma cell line with a temperature-sensitive mutation, demonstrated that phosmidosine irreversibly inhibits cell cycle progression at the G1 phase without affecting the G2 to M transition. nih.gov This indicates a specific point of action within the G1 phase. Phosmidosine acts at an earlier point in G1 than other known cell cycle blockers like mimosine and aphidicolin, which act at the G1-S boundary. nih.gov This suggests that phosmidosine arrests cells at a specific point between the start point and the restriction point in G1, making it a valuable tool for studying the regulatory mechanisms of G1 progression. nih.gov

Modulation of Retinoblastoma (RB) Protein Hyperphosphorylation

The retinoblastoma (RB) protein is a key tumor suppressor that controls the G1/S phase transition of the cell cycle. nih.gov Its function is regulated by phosphorylation. In its active, hypophosphorylated state, RB binds to transcription factors of the E2F family, inhibiting the expression of genes required for S-phase entry. nih.gov For the cell cycle to progress, RB must be inactivated through hyperphosphorylation by cyclin-dependent kinases (CDKs). nih.govuwo.ca

Phosmidosine has been shown to inhibit the hyperphosphorylation of the RB protein. nih.gov This inhibition is mediated by its effect on RB-kinases such as cyclin-dependent kinase 4 (CDK4) and cyclin-dependent kinase 2 (CDK2). nih.gov By preventing the hyperphosphorylation of RB, phosmidosine maintains the RB protein in its active, growth-suppressive state, thus contributing to the G1 cell cycle arrest. nih.gov This mechanism is a crucial aspect of phosmidosine's anticancer activity.

Influence on Cyclin D1 Expression

The inhibition of RB protein hyperphosphorylation by phosmidosine is likely a consequence of its effect on cyclin D1 expression. nih.gov Cyclin D1 is a regulatory subunit of CDK4 and CDK6, and the cyclin D1/CDK4/6 complex is responsible for the initial phosphorylation of the RB protein in the G1 phase. nih.gov

Studies have demonstrated that phosmidosine inhibits the expression of cyclin D1. nih.gov By reducing the levels of cyclin D1, phosmidosine effectively decreases the activity of the CDK4/6 complexes. nih.gov This, in turn, leads to a reduction in the phosphorylation of the RB protein, ultimately causing the cell cycle to arrest in the G1 phase. nih.gov Therefore, the modulation of cyclin D1 expression is a key upstream event in the signaling cascade through which phosmidosine exerts its antiproliferative effects. nih.gov

Activity Independent of p53 Phenotypes

This compound has demonstrated notable anticancer activities across various tumor cell lines. acs.org A significant characteristic of its cytotoxic action is that its inhibitory effects on cancer cells are independent of their p53 phenotypes. acs.orgnih.gov This suggests that this compound and its related compounds could be effective against a broad spectrum of tumor cells, regardless of the mutational status of the p53 tumor suppressor gene, which is often inactivated in human cancers. acs.orgnih.gov This activity profile indicates a mechanism of action that bypasses the p53 pathway, making these compounds promising candidates for new types of anticancer agents with a wide range of activity. acs.orgnih.gov

Morphological Reversion Activity

This compound, a demethylated derivative of Phosmidosine, is recognized for its ability to induce morphological reversion in cancer cells. acs.orgsci-hub.se This activity has been specifically observed in temperature-sensitive src-oncogene-transformed Normal Rat Kidney (tsNRK) cells. sci-hub.senih.gov These cells exhibit a transformed, cancerous morphology at a permissive temperature (32°C) and revert to a normal morphology at a non-permissive temperature (39°C) due to the temperature-sensitive nature of the v-src gene. sci-hub.se

This compound, along with its parent compound Phosmidosine, demonstrates the ability to revert the transformed morphology of these cells back to their normal state even at the permissive temperature. sci-hub.senih.gov This detransforming activity is a key biological effect of the compound. sci-hub.se Studies have shown that while this compound is active, it possesses about 1/20th of the morphological reversion activity of Phosmidosine. niph.go.jp The prolyl group within the structure of these compounds is considered crucial for this reversion activity, as derivatives lacking this group, such as Phosmidosine C, show no such effect. nih.gov

| Compound | Relative Activity in src-transformed NRK Cells | Reference |

|---|---|---|

| Phosmidosine | 1 | niph.go.jp |

| This compound | ~1/20 | niph.go.jp |

| Phosmidosine C | Inactive | nih.gov |

Proposed Molecular Mechanisms of Action

The molecular mechanism underlying the biological activities of this compound is believed to involve the targeting of amino acid activation pathways. ebi.ac.ukresearchgate.net It is proposed that Phosmidosine serves as an inhibitor of prolyl adenosine (B11128) 5'-phosphate (prolyl-AMP). niph.go.jpebi.ac.ukresearchgate.net this compound, being a structural analog, is thought to act through a similar mechanism. nih.gov Prolyl-AMP is an activated intermediate formed by the enzyme prolyl-tRNA synthetase (ProRS) during the process of charging tRNA with proline for protein synthesis. nih.gov The structural resemblance of Phosmidosine to proline-AMP allows it to interfere with this enzymatic process. nih.gov

Structure-activity relationship studies support this hypothesis. The presence of the 7,8-dihydro-8-oxoadenosine base and the proline moiety are critical for its activity. ebi.ac.ukoup.com While replacing the 7,8-dihydro-8-oxoadenine base with adenine (B156593) did not significantly affect antitumor activity, substituting it with uracil, cytosine, or guanine (B1146940) resulted in a loss of significant activity. niph.go.jpebi.ac.uk Similarly, replacing the proline group with other amino acids leads to a considerable decrease in activity. oup.com

Structure Activity Relationship Sar of Phosmidosine B

Importance of the 8-Oxoadenosine (B7888857) Moiety

The 8-oxoadenosine residue is a cornerstone of the Phosmidosine (B140239) structure, and its presence is considered indispensable for biological activity. Research involving the synthesis of various Phosmidosine derivatives has demonstrated that modifications to or replacement of this nucleoside base can dramatically alter or nullify the compound's efficacy. nih.gov

Studies have shown that while replacing the 7,8-dihydro-8-oxoadenine base with adenine (B156593) or 6-N-acetyladenine did not significantly impact antitumor activity, the substitution with other bases such as uracil, cytosine, and guanine (B1146940) resulted in a loss of significant activity. nih.gov This suggests that a purine-like structure is preferred at this position. The crucial role of this moiety is further supported by findings that partial structures lacking the 8-oxoadenosine component are devoid of the antitumor effects seen in the parent compound. nih.gov These results collectively underscore the critical nature of the 8-oxoadenosine residue, or a closely related purine (B94841) analog, for the biological function of Phosmidosine B. nih.govoup.comnih.gov It is proposed that Phosmidosine acts as an inhibitor of prolyl adenosine (B11128) 5'-phosphate (prolyl-AMP), thereby disrupting peptide synthesis in cancer cells. nih.gov

Criticality of the L-Proline Moiety

The L-proline residue linked via a phosphoramidate (B1195095) bond is another non-negotiable component for the biological activity of this compound. oup.com Its specific stereochemistry and cyclic structure are vital for the compound's ability to inhibit cell cycle progression and induce morphological reversion in transformed cells. nih.gov The removal or replacement of this amino acid moiety leads to a substantial decrease or complete loss of antitumor properties. nih.gov

The stringency of the requirement for L-proline has been a key focus of SAR studies. Research has unequivocally shown that replacing L-proline with its enantiomer, D-proline, results in a considerable reduction in antitumor activity. nih.gov Similarly, the substitution of L-proline with other L-amino acids also leads to a significant decrease in potency. nih.gov This demonstrates a high degree of specificity for the L-proline structure, suggesting that the precise shape and conformational rigidity of the pyrrolidine (B122466) ring are essential for the molecule's interaction with its biological target. nih.gov Phosmidosine C, an analog that lacks the prolyl group, was found to be inactive, further highlighting the essential role of this specific amino acid. nih.gov

| Analog Modification | Reported Activity | Reference |

|---|---|---|

| L-Proline (Native in this compound) | Active | nih.gov |

| Replacement with D-Proline | Considerably decreased activity | nih.gov |

| Replacement with other L-amino acids | Considerably decreased activity | nih.gov |

| Absence of prolyl group (Phosmidosine C) | Inactive | nih.gov |

Influence of Alkyl Substituents on Phosphoramidate Linkage Stability and Activity

Phosmidosine, the parent compound of this compound, contains a methyl ester on the phosphoramidate linkage, which contributes to its instability. oup.com this compound is the demethylated derivative and is consequently achiral at the phosphorus atom. mdpi.comnih.gov SAR studies on Phosmidosine explored the replacement of this methyl group with longer alkyl chains to improve chemical stability. nih.govoup.com

It was discovered that substituting the methyl group with longer alkyl groups, such as ethyl, isopropyl, or butyl, resulted in analogs with significantly enhanced stability, particularly under acidic and neutral conditions. nih.govoup.com Crucially, this increase in stability did not come at the cost of biological function. The O-ethyl ester derivative, for example, was found to be sufficiently stable in aqueous solution while maintaining antitumor activities similar to the parent compound. nih.govoup.com This indicates that while the phosphoramidate linkage is essential, its O-alkylation can be modified to improve the compound's pharmaceutical properties without sacrificing efficacy.

| Alkyl Group on Phosphoramidate | Stability | Antitumor Activity | Reference |

|---|---|---|---|

| Methyl (Phosmidosine) | Unstable | Highly Active | nih.govoup.com |

| None (this compound) | More stable than Phosmidosine | Active (approx. 10x less than Phosmidosine) | mdpi.comnih.gov |

| Ethyl | Significantly stabilized | Similar to Phosmidosine | nih.govoup.com |

| Longer alkyl chains (e.g., iPr, Bu) | Significantly stabilized | Similar to Phosmidosine | oup.com |

Role of Phosphorus Atom Stereochemistry on Biological Activity

The stereochemistry at the phosphorus atom is a critical determinant of biological activity in the phosmidosine family. Phosmidosine possesses a chiral phosphorus center and exists as a mixture of two diastereomers. mdpi.comacs.org In stark contrast, this compound is the demethylated analog and lacks this chiral center, making its phosphorus atom achiral. mdpi.comnih.gov

Comparative studies have shown that both isolated diastereomers of Phosmidosine exhibit similar, but potent, antitumor activities. nih.gov Remarkably, their activity is approximately 10 times higher than that of the achiral this compound. mdpi.comnih.gov This finding strongly suggests that while chirality at the phosphorus atom is not an absolute requirement for activity, its presence in a specific configuration significantly enhances the compound's potency. rsc.org The reduced activity of this compound compared to Phosmidosine highlights the influential role of the three-dimensional structure around the phosphorus atom in the molecule's interaction with its biological target. mdpi.com

Analysis of Partial Structures and Core Compounds

For instance, a non-nucleotidic compound consisting of the N-prolylphosphoramidate portion but lacking the 8-oxoadenosine residue showed no antitumor activity. nih.govniph.go.jp Conversely, a simplified core compound, an 8-oxoadenosine N-acetylphosphoramidate derivative (lacking the proline), exhibited only weak cytotoxicity. nih.govniph.go.jp The complete loss of potent activity in these partial structures confirms that the two main components work synergistically and that the intact, combined structure is necessary for the compound's full biological effect.

Comparative SAR with Phosmidosine and Phosmidosine C

Comparing this compound with its close relatives, Phosmidosine and Phosmidosine C, provides further insight into the strict structural requirements for activity.

Phosmidosine vs. This compound : The primary structural difference is the methylation at the phosphoramidate linkage. Phosmidosine has a methyl group, conferring chirality to the phosphorus atom, whereas this compound is the demethylated, achiral version. mdpi.comnih.gov This single structural change accounts for a roughly tenfold decrease in antitumor activity in this compound compared to both diastereomers of Phosmidosine. mdpi.comnih.gov

This compound vs. Phosmidosine C : Both are achiral derivatives isolated from the same source. nih.gov However, while Phosmidosine and this compound demonstrate inhibitory activity on cell cycle progression and morphological reversion activity, Phosmidosine C is completely inactive in these assays. nih.gov This stark difference in activity, despite their structural similarity, underscores the critical nature of the specific substitution pattern on the phosphoramidate group. It indicates that even minor changes to this linkage can abolish biological function, highlighting its role as a key recognition element. nih.gov

| Compound | Phosphorus Chirality | Key Structural Feature | Relative Antitumor Activity | Reference |

|---|---|---|---|---|

| Phosmidosine (diastereomers) | Chiral | O-Methyl on phosphoramidate | High (approx. 10x this compound) | mdpi.comnih.gov |

| This compound | Achiral | Demethylated phosphoramidate | Active | nih.govmdpi.comnih.gov |

| Phosmidosine C | Achiral | Lacks prolyl group, has methoxy (B1213986) group | Inactive | nih.gov |

Advanced Research Methodologies in Phosmidosine B Studies

Analytical Techniques for Compound Characterization and Purity

The precise characterization of Phosmidosine (B140239) B is achieved through a combination of high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, while its purity is often assessed using high-performance liquid chromatography.

High-Resolution Fast Atom Bombardment Mass Spectrometry (HRFAB-MS) is a critical tool for determining the precise molecular weight and elemental composition of Phosmidosine B. This soft ionization technique is well-suited for analyzing non-volatile and thermally unstable compounds. creative-proteomics.comrsc.org In this method, the sample, mixed with a liquid matrix like glycerol, is bombarded with a beam of high-energy neutral atoms, such as argon or xenon, leading to the formation of protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻. creative-proteomics.comwikipedia.org

In the analysis of the related compound phosmidosine, HRFAB-MS was instrumental in establishing its molecular formula as C16H24N7O8P. medchemexpress.eunih.govjst.go.jp This technique provides the high-resolution data necessary to confirm the elemental composition from the exact mass measurement, a foundational step in the characterization of novel compounds. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a complex molecule like this compound, a combination of 1H, 13C, and 31P NMR experiments is employed.

1H NMR: Proton NMR provides information on the number and types of hydrogen atoms in the molecule.

13C NMR: Carbon NMR helps in identifying the carbon framework of the molecule. In the study of phosmidosine diastereomers, 13C NMR spectra were crucial in identifying the naturally occurring form. nih.gov

31P NMR: Phosphorus-31 NMR is particularly important for this compound due to the presence of a phosphoramidate (B1195095) linkage. nih.gov This technique directly probes the chemical environment of the phosphorus atom. The chemical shift in 31P NMR is sensitive to factors like bonding and stereochemistry, providing key data for confirming the structure. researchgate.netnih.gov For instance, initial studies of the related phosmidosine indicated the presence of a methyl phosphate (B84403) group through 31P NMR analysis. medchemexpress.eujst.go.jp

The collective data from these NMR experiments allow for the complete assignment of the molecule's structure.

| NMR Nucleus | Information Provided | Relevance to this compound |

| ¹H | Number, environment, and coupling of protons. | Elucidates the structure of the 8-oxoadenosine (B7888857) and L-proline moieties. |

| ¹³C | Carbon skeleton of the molecule. | Confirms the carbon framework and was used to distinguish diastereomers of related phosmidosine. nih.gov |

| ³¹P | Chemical environment of the phosphorus atom. | Directly probes the unique N-acyl phosphoramidate linkage, a key structural feature. jst.go.jpnih.gov |

High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, quantification, and purification of compounds from a mixture. In the context of this compound research, HPLC is used to isolate the compound from synthetic reaction mixtures or culture filtrates and to assess its purity. nih.gov

The method utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte between the two phases. For compounds like this compound, reverse-phase chromatography is commonly employed. rsc.org The purity of the final product is determined by the presence of a single, sharp peak in the chromatogram at a characteristic retention time. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 31P)

Biological Activity Evaluation Methodologies

To understand the biological effects of this compound, particularly its potential as an anticancer agent, researchers employ various in vitro assays. These methods are designed to measure cellular responses such as growth inhibition and alterations in the cell division cycle.

The MTT assay is a widely used colorimetric method to assess cell viability and proliferation, providing a measure of a compound's cytotoxic or growth-inhibitory effects. nih.govspringernature.com The assay relies on the ability of metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into a purple formazan (B1609692) precipitate. springernature.com This conversion is primarily carried out by mitochondrial dehydrogenase enzymes. springernature.com The amount of formazan produced, which is quantified by measuring its absorbance, is proportional to the number of viable cells. biomedpharmajournal.org

In studies of this compound and its analogs, the MTT assay was used to evaluate their growth-inhibitory activity against various tumor cell lines. nih.gov This assay allows for the determination of key parameters like the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%. Research has shown that this compound exhibits significant anticancer activities as measured by this method. nih.gov

Cell cycle analysis is used to determine how a compound affects the progression of cells through the various phases of division (G1, S, G2, and M). mdpi.com Disrupting the cell cycle is a common mechanism of action for anticancer drugs.

A prevalent technique for this analysis is flow cytometry, which measures the DNA content of individual cells within a population. biocompare.com Cells are stained with a fluorescent dye that binds stoichiometrically to DNA, such as propidium (B1200493) iodide or DAPI. biocompare.com The fluorescence intensity of each cell is then measured as it passes through a laser beam. Because cells in the G2/M phase have twice the DNA content of cells in the G1 phase, and cells in the S phase have an intermediate amount, flow cytometry can generate a histogram representing the distribution of the cell population across these phases. mdpi.com By comparing the cell cycle profiles of treated and untreated cells, researchers can identify if this compound causes arrest at a specific phase of the cell cycle. Another advanced method involves the use of fluorescent reporter systems like FUCCI (Fluorescence Ubiquitination-based Cell Cycle Indicator), which allows for the real-time visualization of cell cycle progression in living cells. nih.gov

Morphological Assessment in Cell Culture

The study of this compound's effects on cancer cells frequently involves the morphological assessment of cells in culture to observe phenotypic changes indicative of its biological activity. A primary finding is the compound's ability to induce morphology reversion in oncogene-transformed cells. sci-hub.senih.gov

Specifically, research has demonstrated that this compound, along with its parent compound Phosmidosine, exhibits morphological reversion activity on temperature-sensitive v-src-transformed NRK (tsNRK) cells. sci-hub.senih.gov These cells typically display a transformed, rounded morphology when cultured at a permissive temperature (32°C) but revert to a normal, flattened phenotype at a non-permissive temperature (39°C). sci-hub.se Treatment with this compound forces the cells to adopt this normal morphology even at the permissive temperature, suggesting it interferes with the src-oncogene-driven transformation pathway. sci-hub.se This reversion activity is critically dependent on the prolyl group within the this compound structure, as derivatives lacking this moiety, such as Phosmidosine C, show no such effect. nih.govmedchemexpress.com

Beyond reversion, this compound is reported to inhibit cell cycle progression, which can manifest as changes in cell proliferation rates and culture density. medchemexpress.eumedchemexpress.com Studies have noted that this cell cycle inhibition, which occurs at the G1 phase, is linked to the suppression of cyclin D1 expression. sci-hub.se In some cancer cell lines, such as A2780 ovary cancer cells, treatment with related compounds has led to observable apoptosis, characterized by programmed cell death features. researchgate.netresearchgate.net These morphological changes are key indicators of the compound's potential as an anticancer agent. researchgate.net

Table 1: Summary of Morphological Effects of this compound in Cell Culture

| Cell Line | Transformation Driver | Observed Morphological Effect | Associated Mechanism | Reference |

|---|---|---|---|---|

| tsNRK cells | temp-sensitive v-src oncogene | Reversion from transformed to normal morphology. | Inhibition of src-driven transformation pathway. | sci-hub.senih.gov |

| Various tumor cells | - | Inhibition of cell cycle progression. | Arrests cell cycle at G1 phase; inhibits cyclin D1 expression. | sci-hub.semedchemexpress.eu |

| A2780 ovary cancer cells | - | Induction of apoptosis (by related compounds). | Cell cycle disturbance. | researchgate.netresearchgate.net |

Target-Specific Biochemical Assays (e.g., kinase inhibition, receptor binding in cell-free systems)

To elucidate the molecular mechanisms underlying the observed morphological changes, target-specific biochemical assays are employed. While direct receptor binding assays for this compound are not extensively detailed in the available literature, research has focused on its effects on cell cycle regulatory proteins and general cytotoxicity, often using cell-free or cell-based biochemical assays.

The antitumor activity of this compound has been quantified in various tumor cell lines using the MTT assay, a colorimetric assay that measures metabolic activity as an indicator of cell viability. researchgate.netnih.gov These assays revealed that this compound possesses significant anticancer activity, although it is approximately 10 times less potent than its diastereomeric parent, Phosmidosine. researchgate.netresearchgate.netnih.gov Notably, this activity appears to be independent of the p53 tumor suppressor protein's status in the cancer cells, suggesting a mechanism of action that can bypass this common resistance pathway. researchgate.netnih.gov

Further biochemical investigations have identified key molecular targets. Phosmidosine has been shown to inhibit the expression of Cyclin D1 and prevent the phosphorylation of the Retinoblastoma (Rb) protein. sci-hub.se Since Cyclin D1/Cdk4/6 complexes are responsible for phosphorylating and inactivating Rb to allow cells to pass the G1/S checkpoint, inhibiting this process explains the observed G1 phase cell cycle arrest. sci-hub.se While this compound's specific activity in these assays is noted to be related to the parent compound, the prolyl group is essential for this biological function. nih.gov

Although this compound has not been explicitly identified as a direct kinase inhibitor in broad screening panels within the reviewed sources, its mechanism of action—interfering with protein phosphorylation (Rb) and cell cycle progression—is characteristic of compounds that modulate kinase pathways. sci-hub.sedtic.mil The development of cell-free kinase assays, such as those that measure the conversion of ATP to ADP (e.g., ADP-Glo) or utilize fluorescence resonance energy transfer (TR-FRET), represents a standard approach for definitively identifying direct kinase inhibition and determining kinetic parameters for compounds like this compound. bmglabtech.comassayquant.com

Table 2: Biochemical Assays and Findings for this compound and Related Compounds

| Assay Type | Target/Process Measured | Key Finding for this compound or Parent Compound | System | Reference |

|---|---|---|---|---|

| MTT Assay | Growth inhibition/Cell viability | This compound shows significant anticancer activity across various tumor cell lines, independent of p53 status. | Cell-based | researchgate.netnih.gov |

| Western Blot/Immunoblotting | Protein expression/phosphorylation | Phosmidosine inhibits cyclin D1 expression and phosphorylation of Retinoblastoma (Rb) protein. | Cell-based | sci-hub.se |

| Cell Cycle Analysis | DNA content distribution | Induces cell cycle arrest at the G1 phase. | Cell-based | sci-hub.seacs.org |

| Kinase Assay (General Methodology) | Enzyme activity (e.g., ATP consumption) | Cell-free systems are prioritized for initial pharmacological evaluation to establish baseline activity and identify direct targets. | Cell-free | dtic.milbmglabtech.com |

Computational Chemistry Approaches

Density Functional Theory (DFT) for Mechanistic Insights

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools for understanding the structural, electronic, and reactive properties of complex molecules like this compound. ekb.egmdpi.com DFT calculations can offer mechanistic insights that are difficult to obtain through experimental means alone. nih.govfrontiersin.org

In the context of this compound and its synthesis, DFT has been applied to elucidate the mechanism of phosphoramidate bond formation, a key structural feature of the molecule. The synthesis of the N-acyl phosphoramidate linkage in this compound can be achieved through the reaction of a phosphoramidite (B1245037) derivative with a prolinamide, a reaction that is accelerated by activating agents. nih.gov DFT studies of a related synthetic reaction mechanism have calculated the Gibbs free energy of activation (ΔG‡) for the rate-determining step.

One study reported a calculated ΔG‡ of 18.3 kcal/mol for the rate-determining nucleophilic attack step, providing a quantitative measure of the reaction's energetic barrier. Such calculations help in understanding the role of different reagents and reaction conditions. For instance, DFT can model the protonation of the phosphoramidite by an activating agent, explaining how this enhances its electrophilicity and facilitates the subsequent nucleophilic attack by the amine. These theoretical studies are invaluable for optimizing synthetic routes and understanding the inherent reactivity of the molecule's core structure. mdpi.commit.edu

Table 3: Application of DFT for Mechanistic Insights in Phosmidosine-Related Synthesis

| Computational Method | System Studied | Parameter Calculated | Finding/Insight | Reference |

|---|---|---|---|---|

| Density Functional Theory (DFT) | Phosphoramidite bond formation | Gibbs Free Energy of Activation (ΔG‡) | The rate-determining step has a calculated ΔG‡ of 18.3 kcal/mol. | |

| DFT / B3LYP | Geometry optimization of related complex molecules | Geometric parameters (bond length, angles), total energy, heat of formation. | Provides optimized structures and electronic properties to correlate with reactivity. | ekb.egnih.gov |

| DFT | Analysis of molecular orbitals | HOMO-LUMO energy gaps | Explains charge transfer properties and chemical reactivity of the molecule. | frontiersin.org |

Future Perspectives and Research Directions

Elucidation of Remaining Biosynthetic Pathway Details

The biosynthetic pathway of Phosmidosine (B140239) B is not yet fully understood. As a natural product from Streptomyces, its formation likely involves a series of enzymatic steps to construct the 8-oxoadenosine (B7888857) nucleoside, the L-proline amino acid, and to subsequently join them via a phosphoramidate (B1195095) (P-N) bond. While the specific enzymes for Phosmidosine B are unknown, research on the biosynthesis of other natural products containing P-N bonds offers a roadmap for future investigations. nih.govmdpi.com

For instance, the formation of P-N bonds in other metabolites often involves ATP-dependent kinases that phosphorylate an amino group. nih.govmdpi.commit.edu Future research must focus on identifying the gene cluster responsible for this compound production in Streptomyces durhameusis. This will enable the characterization of the specific phosphotransferases, amidotransferases, and other tailoring enzymes involved. A complete understanding of the biosynthetic machinery would not only provide insights into the formation of its unique N-acyl phosphoramidate linkage but could also pave the way for synthetic biology approaches to produce novel analogues. nih.gov

Design and Synthesis of Next-Generation Analogues with Enhanced Potency and Stability

A significant challenge with the parent compound, phosmidosine, is its inherent chemical instability, particularly under basic conditions, which complicates its synthesis and potential application. acs.orgnih.gov This has spurred research into creating chemically stabilized analogues.

Key findings in this area include:

Enhanced Stability: Replacing the methyl group on the phosphoramidate linkage with longer alkyl groups, such as an ethyl group, has been shown to significantly increase the stability of the compound in aqueous solutions under neutral and acidic conditions. acs.orgnih.govnih.gov The resulting O-ethyl derivative is sufficiently stable for further development and is synthesized with good yield. acs.orgnih.gov

Structure-Activity Relationship (SAR): Synthetic efforts have illuminated critical structural features required for biological activity. The L-proline moiety is crucial, as its replacement with D-proline or other L-amino acids leads to a considerable decrease in antitumor activity. acs.orgnih.gov Similarly, the core 8-oxoadenosine structure is indispensable for its cytotoxic effects. acs.org

Potency: While this compound itself shows high anticancer activity, diastereomers of its parent, phosmidosine, exhibit approximately 10 times greater potency. mdpi.comnih.govresearchgate.net

Future work will focus on synthesizing next-generation analogues that combine the enhanced stability of the O-ethyl derivatives with modifications designed to achieve the higher potency of the phosmidosine diastereomers. This could involve creating biotin-conjugated versions for targeted delivery studies or synthesizing phosphoramidothioate derivatives, which have been shown to maintain similar activity levels. acs.orgsemanticscholar.org

| Compound/Analogue | Key Structural Modification | Reported Property/Finding | Reference |

|---|---|---|---|

| Phosmidosine | Parent compound (O-methyl ester) | Potent but unstable under basic conditions. | acs.orgnih.gov |

| This compound | Demethylated derivative of phosmidosine. | Shows high anticancer activity, about 10-fold less potent than phosmidosine. | nih.gov |

| O-Ethyl Phosmidosine Analogue | Replacement of O-methyl with O-ethyl group. | Sufficiently stable in aqueous solution with similar antitumor activity. | acs.orgnih.gov |

| D-Proline Analogue | Replacement of L-proline with D-proline. | Considerable decrease in antitumor activity. | acs.orgnih.gov |

| Phosphoramidothioate Analogue | Replacement of a phosphoryl oxygen with sulfur. | Maintained essentially similar antitumor activity. | acs.orgnih.gov |

Identification of Additional Specific Molecular Targets

Phosmidosine and its analogues are known to exert potent antitumor effects by arresting the cell cycle in the G1 phase. mdpi.comacs.org Mechanistic studies have shown that this is associated with the inhibition of cyclin D1 expression and a subsequent decrease in the phosphorylation of the retinoblastoma protein. sci-hub.se Furthermore, this compound has been observed to induce morphology reversion in cancer cells transformed by the src oncogene. nih.govsci-hub.sejst.go.jp

A crucial direction for future research is the identification of the direct, specific molecular targets of this compound that initiate these downstream effects. While the inhibition of cyclin D1 is a known outcome, the upstream protein(s) that this compound directly binds to and modulates remain to be discovered. Identifying these primary targets is essential for a complete understanding of its mechanism of action and for predicting its efficacy and potential side effects. Techniques such as affinity chromatography using biotinylated analogues, proteomic profiling, and computational modeling could be employed to pinpoint these molecular binding partners. semanticscholar.org The Histidine Triad (HINT) proteins, which are known to hydrolyze phosphoramidate bonds, represent a potential class of targets worth investigating. researchgate.net

Exploration of Broader Biological Activities and Therapeutic Potential in Preclinical Models

The currently known biological activities of this compound are primarily antifungal and anticancer. It effectively inhibits the spore formation of Botrytis cinerea, a pathogenic fungus affecting many crops, suggesting a potential application in agriculture. mdpi.commdpi.commedchemexpress.eu In oncology, its derivatives have demonstrated significant growth inhibitory activity against various human tumor cell lines. nih.gov A noteworthy finding is that this anticancer activity appears to be independent of the p53 tumor suppressor gene status of the cancer cells, which could make it a promising agent for a wide range of tumors, including those resistant to conventional therapies. nih.gov

Future preclinical research should aim to broaden the scope of investigation. While in vitro studies have been promising, extensive evaluation in animal models of cancer is required to assess in vivo efficacy, pharmacokinetics, and therapeutic index. Furthermore, given its nature as a nucleotide analogue, there is a compelling rationale to explore its potential as an antiviral or antiparasitic agent. Many successful drugs in these classes are nucleoside or nucleotide analogues. sci-hub.se Systematic screening of this compound and its more stable derivatives against a wide panel of viruses and parasites in preclinical models could uncover new therapeutic applications for this versatile compound.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products